molecular formula C7H9NO B12599335 [(1R)-3-Oxocyclopentyl]acetonitrile CAS No. 909564-94-9

[(1R)-3-Oxocyclopentyl]acetonitrile

Cat. No.: B12599335
CAS No.: 909564-94-9
M. Wt: 123.15 g/mol
InChI Key: UJOOHJUERITCGI-ZCFIWIBFSA-N
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Description

[(1R)-3-Oxocyclopentyl]acetonitrile is an organic compound with a unique structure that includes a cyclopentane ring with a ketone group at the 3-position and an acetonitrile group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-3-Oxocyclopentyl]acetonitrile typically involves the reaction of cyclopentanone with acetonitrile under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, forming a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of cyclopentanone, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1R)-3-Oxocyclopentyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R)-3-Oxocyclopentyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which [(1R)-3-Oxocyclopentyl]acetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the ketone group can participate in various carbonyl chemistry reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups.

Comparison with Similar Compounds

[(1R)-3-Oxocyclopentyl]acetonitrile can be compared with other similar compounds such as:

    Cyclopentanone: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    Acetonitrile: A simpler nitrile compound without the cyclopentane ring, used primarily as a solvent.

    Cyclopentylamine: Contains an amine group instead of a nitrile, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclopentane ring with both a ketone and a nitrile group, providing a versatile platform for various chemical transformations.

Properties

CAS No.

909564-94-9

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-[(1R)-3-oxocyclopentyl]acetonitrile

InChI

InChI=1S/C7H9NO/c8-4-3-6-1-2-7(9)5-6/h6H,1-3,5H2/t6-/m1/s1

InChI Key

UJOOHJUERITCGI-ZCFIWIBFSA-N

Isomeric SMILES

C1CC(=O)C[C@H]1CC#N

Canonical SMILES

C1CC(=O)CC1CC#N

Origin of Product

United States

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